8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Properties
IUPAC Name |
10-propan-2-ylidene-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-9(2)14-12-6-7-13(14)16-15(12)17(24)23(18(16)25)11-5-3-4-10(8-11)19(20,21)22/h3-5,8,12-13,15-16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGJBXBPJDFSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the core structure.
Cyclization: Formation of the isoindole ring through intramolecular cyclization reactions.
Functional Group Modification: Introduction of the trifluoromethyl group and other substituents through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting pharmacological properties such as anti-inflammatory or anticancer activity.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione might include other isoindole derivatives with different substituents. Examples could be:
8-(propan-2-ylidene)-2-phenylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Lacking the trifluoromethyl group.
8-(propan-2-ylidene)-2-[3-(methyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Substituting the trifluoromethyl group with a methyl group.
Uniqueness
The uniqueness of 8-(propan-2-ylidene)-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its specific substituents, which can significantly influence its chemical reactivity, biological activity, and physical properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
